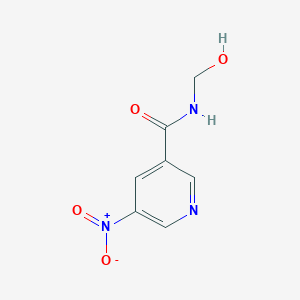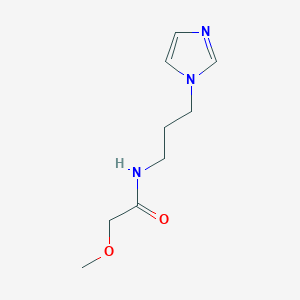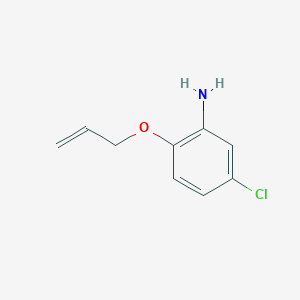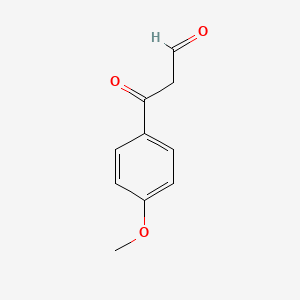
4-ethyl-6-methoxyisoquinoline
概要
説明
4-ethyl-6-methoxyisoquinoline is a heterocyclic aromatic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are commonly found in various natural alkaloids. The presence of an ethyl group at the 4th position and a methoxy group at the 6th position distinguishes this compound from other isoquinolines, potentially imparting unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-methoxyisoquinoline can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of isoquinolines often involves large-scale catalytic processes. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, is a well-established method for producing isoquinolines . These methods are optimized for high yield and purity, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: 4-ethyl-6-methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of tetrahydroisoquinolines.
Substitution: Formation of halogenated isoquinolines.
科学的研究の応用
4-ethyl-6-methoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
作用機序
The mechanism of action of 4-ethyl-6-methoxyisoquinoline involves its interaction with various molecular targets. Isoquinolines are known to inhibit cell proliferation and induce apoptosis in cancer cells by interfering with cell cycle regulation and signaling pathways . The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Isoquinoline: The parent compound with no substituents.
6-Methoxy-isoquinoline: Lacks the ethyl group at the 4th position.
4-Ethyl-isoquinoline: Lacks the methoxy group at the 6th position.
Uniqueness: 4-ethyl-6-methoxyisoquinoline is unique due to the presence of both the ethyl and methoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
4-ethyl-6-methoxyisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-9-7-13-8-10-4-5-11(14-2)6-12(9)10/h4-8H,3H2,1-2H3 |
InChIキー |
CUDYASREPDKSDX-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C=C(C=CC2=CN=C1)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Azetidin-3-yloxy)imidazo[1,2-a]pyridine](/img/structure/B8659848.png)
![2-[(4-chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-8-yl)methoxy]ethyl-trimethylsilane](/img/structure/B8659856.png)



![[2,6-Dichloro-3-fluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B8659886.png)



![4(3h)-Quinazolinone,3-[4-(2-chloroethoxy)phenyl]-8-methoxy-2-(4-methoxyphenyl)-](/img/structure/B8659907.png)


